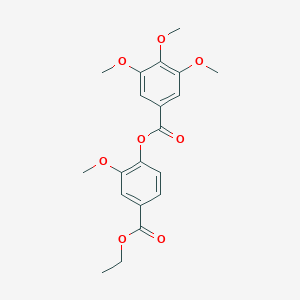
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as ethyl 2-(4-(2-methoxyphenyl)-3,4,5-trimethoxybenzoyl)acetate, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the class of organic compounds known as benzoate esters, which are esters derived from benzoic acid.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and anti-inflammatory effects by inducing apoptosis, inhibiting cell proliferation, and reducing the production of inflammatory cytokines. In addition, it has been suggested that this compound may exert its antifungal effects by disrupting fungal cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory cytokine production. Furthermore, this compound has been reported to exhibit antifungal activity by disrupting fungal cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several advantages and limitations for lab experiments. One advantage of this compound is its relatively simple synthesis method, which allows for easy production of this compound in large quantities. In addition, this compound has been shown to exhibit cytotoxic, anti-inflammatory, and antifungal activity, making it a versatile compound for various scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its cytotoxic and anti-inflammatory effects. In addition, future research could focus on the development of more potent analogs of this compound with improved solubility and bioavailability. Furthermore, this compound could be investigated for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Overall, further research on this compound has the potential to yield valuable insights into its therapeutic potential and to lead to the development of new treatments for cancer, inflammation, and fungal infections.
Synthesemethoden
The synthesis of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with this compound chloroacetate and a base such as potassium carbonate to yield the final product. This synthesis method has been reported in the literature and has been used by various researchers to produce this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications, including as a potential anticancer agent, an anti-inflammatory agent, and an antifungal agent. Several studies have reported the cytotoxic activity of this compound against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammation. Furthermore, this compound has been reported to possess antifungal activity against various fungal strains.
Eigenschaften
Molekularformel |
C20H22O8 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(4-ethoxycarbonyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O8/c1-6-27-19(21)12-7-8-14(15(9-12)23-2)28-20(22)13-10-16(24-3)18(26-5)17(11-13)25-4/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
HRIZQVXATYQLPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309313.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)